molecular formula C9H12OS B1280294 3-Methyl-1-(thiophen-2-yl)butan-1-one CAS No. 17616-98-7

3-Methyl-1-(thiophen-2-yl)butan-1-one

Cat. No. B1280294
CAS RN: 17616-98-7
M. Wt: 168.26 g/mol
InChI Key: HPNIWPZCGICRIJ-UHFFFAOYSA-N
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Description

The compound 3-Methyl-1-(thiophen-2-yl)butan-1-one is a chemical entity that can be used as an intermediate in the synthesis of various heterocyclic compounds. It is related to the compounds discussed in the provided papers, which include derivatives and analogs with thiophene moieties. These compounds are of interest due to their potential applications in pharmaceuticals, such as anti-depressants, and their antibacterial properties .

Synthesis Analysis

The synthesis of related thiophene-containing compounds involves various starting materials and methods. For instance, 1-Bis(methoxy)-4-bis(methylthio)-3-buten-2-one serves as a three-carbon synthon for the synthesis of five and six-membered heterocycles with aldehyde functionality. Cyclocondensation with bifunctional heteronucleophiles and cycloaromatization with thiophene-acetonitriles are among the methods used . Another study discusses the synthesis of (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol, an intermediate for R-Duloxetine, using acetylthiophene, thiophene, and thiophenecarboxaldehyde as starting materials .

Molecular Structure Analysis

The molecular structure of thiophene derivatives is often characterized using techniques such as IR, NMR, and X-ray diffraction. For example, the crystal structure of a thiophene-containing compound was determined to be in the triclinic space group P-1, with intermolecular non-covalent interactions contributing to a layered network structure . Quantum chemical calculations have also been employed to analyze the steric arrangement of heterocycles in molecules like 1-methyl-2-(thiophen-3-yl)-1H-benzimidazole .

Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions, including electrophilic substitution reactions such as nitration, bromination, sulfonation, formylation, and acylation. The reactivity of the thiophene ring can lead to mixtures of substituted isomers or involve multiple fragments of the molecule depending on the reaction conditions . Additionally, photoinduced oxidative annulation has been used to access polyheterocyclic compounds without the need for transition metals or oxidants .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The presence of substituents on the thiophene ring can affect the compound's reactivity and physical state. For instance, the solid-state structure and intermolecular interactions can impact the melting point and solubility. The antibacterial activity of these compounds is also a significant chemical property, with some showing broad-spectrum activity against various strains of bacteria .

Scientific Research Applications

Oxidative Annulation in Organic Synthesis

A study conducted by Zhang et al. (2017) utilized 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones, which are structurally related to 3-Methyl-1-(thiophen-2-yl)butan-1-one, in photoinduced direct oxidative annulation. This process yielded polyheterocyclic compounds without needing transition metals or oxidants, demonstrating its utility in organic synthesis (Zhang et al., 2017).

DNA Binding and Molecular Complexes

Naskar et al. (2017) reported the synthesis of a trinuclear copper(II) complex using a ligand structurally similar to 3-Methyl-1-(thiophen-2-yl)butan-1-one. This research highlighted its potential for DNA binding and molecular complex formation (Naskar et al., 2017).

Electrochemical Polymerization and Capacitance

Mo et al. (2015) investigated the electrochemical polymerization of 2-(thiophen-2-yl)furan, a compound related to 3-Methyl-1-(thiophen-2-yl)butan-1-one. Their study showed its application in enhancing the specific capacitance of polymers, indicating its relevance in electrochemistry and materials science (Mo et al., 2015).

Antimicrobial Activity

Patel et al. (2017) synthesized derivatives of (E)-3-(thiophen-2-yl)-1-(4-methylphenyl)-prop-2-en-1-one, which is structurally analogous to 3-Methyl-1-(thiophen-2-yl)butan-1-one, and evaluated their antibacterial and antifungal activities. This indicates the potential use of such compounds in developing new antimicrobial agents (Patel et al., 2017).

Molecular Association and Solubility Enhancement

Devine et al. (2020) explored the molecular association involving a compound similar to 3-Methyl-1-(thiophen-2-yl)butan-1-one, showing how it can be used to enhance solubility in pharmaceutical applications (Devine et al., 2020).

Safety And Hazards

The compound has several hazard statements associated with it, including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

3-methyl-1-thiophen-2-ylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12OS/c1-7(2)6-8(10)9-4-3-5-11-9/h3-5,7H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNIWPZCGICRIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40457534
Record name 3-methyl-1-(thiophen-2-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-(thiophen-2-yl)butan-1-one

CAS RN

17616-98-7
Record name 3-methyl-1-(thiophen-2-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CA Rose, S Gundala, SJ Connon, K Zeitler - Synthesis, 2010 - thieme-connect.com
The interplay between catalyst and substrate control in crossed acyloin condensation reactions has been studied. It was found that a pentafluorophenyl-substituted triazolium ion …
Number of citations: 42 www.thieme-connect.com

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